![molecular formula C13H17N B12527679 6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane CAS No. 678991-66-7](/img/structure/B12527679.png)
6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1S)-1-phenylethyl]-6-azabicyclo[310]hexane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method allows for the efficient formation of the bicyclic structure with high yields . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The intramolecular cyclopropanation method is often preferred for its efficiency and high yield, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclohexane derivatives.
Scientific Research Applications
6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound used in the synthesis of antiviral medications.
Uniqueness
6-[(1S)-1-phenylethyl]-6-azabicyclo[310]hexane is unique due to its specific structural features, such as the phenylethyl group and the azabicyclohexane core
Properties
CAS No. |
678991-66-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)14/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-,12?,13?,14?/m0/s1 |
InChI Key |
BSUZMHIDKFVEFL-ZPQSCOJMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3C2CCC3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


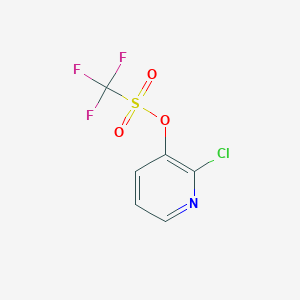
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
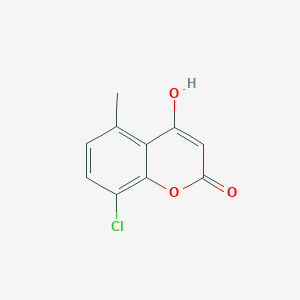
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
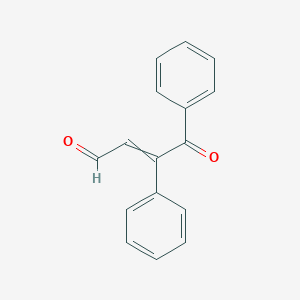
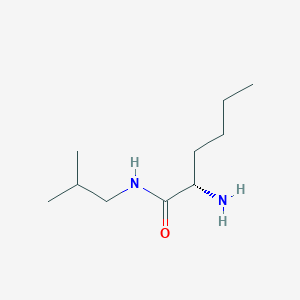
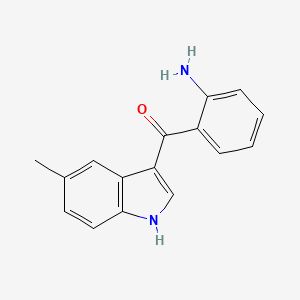
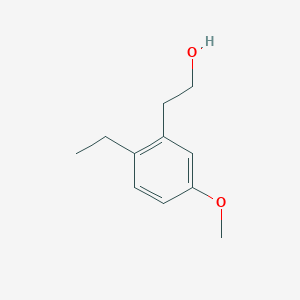
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)

![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
